

Technical Guide: Water Solubility and Application of Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 dicarboxylic acid**

Cat. No.: **B15137910**

[Get Quote](#)

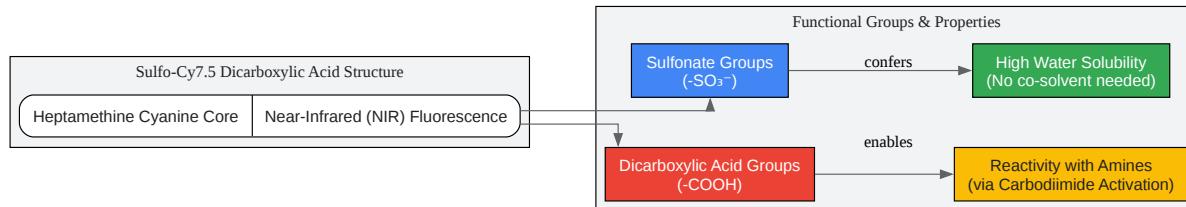
For Researchers, Scientists, and Drug Development Professionals

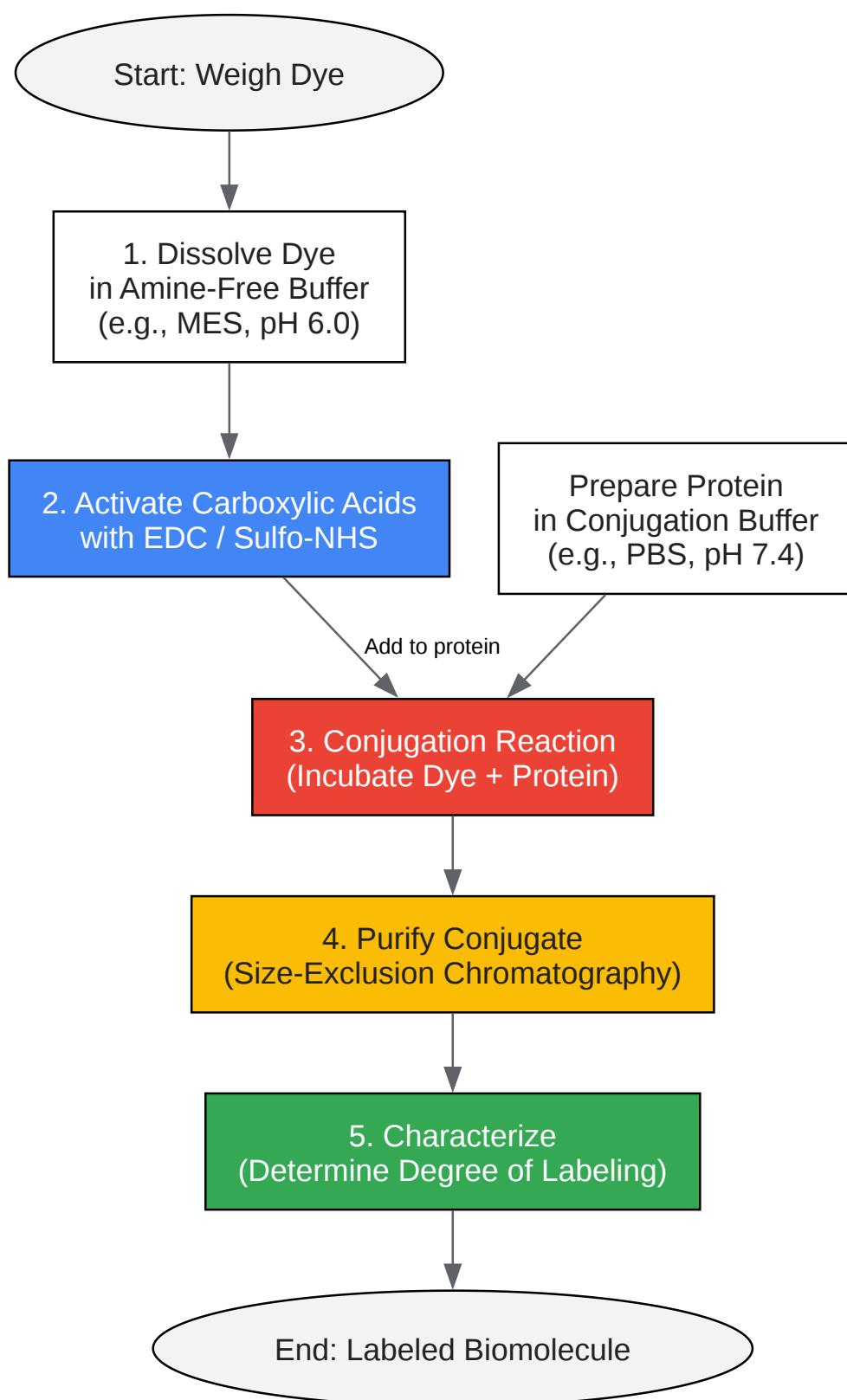
This technical guide provides an in-depth analysis of the water solubility, physicochemical properties, and application protocols for **Sulfo-Cy7.5 dicarboxylic acid**, a bifunctional near-infrared (NIR) fluorescent dye. The information is intended to equip researchers and professionals in drug development and life sciences with the necessary details for the effective use of this versatile fluorophore.

Introduction to Sulfo-Cy7.5 Dicarboxylic Acid

Sulfo-Cy7.5 dicarboxylic acid is a synthetic, water-soluble, near-infrared fluorescent dye. Its structure is characterized by a heptamethine cyanine core, which is responsible for its spectral properties in the NIR region (absorption ~778 nm, emission ~797 nm). The key features of this molecule are the presence of multiple sulfonate (SO_3^-) groups and two terminal carboxylic acid (-COOH) groups.

The sulfonate groups are highly polar and significantly enhance the dye's solubility in aqueous media.^{[1][2][3]} This allows for direct dissolution in buffers without the need for organic co-solvents like DMSO or DMF, which are often required for non-sulfonated cyanine dyes.^{[2][4][5]} This property is particularly advantageous for bioconjugation reactions where the presence of organic solvents can be detrimental to the stability and function of biomolecules such as proteins and antibodies.^{[1][2]} The dicarboxylic acid functionalities provide reactive handles for covalent attachment to primary amine groups on target molecules via carbodiimide chemistry.^{[6][7][8][9]}


Physicochemical and Solubility Properties


The inherent properties of **Sulfo-Cy7.5 dicarboxylic acid** are summarized below. While specific quantitative solubility data for this exact dicarboxylic acid derivative is not widely published, its solubility is consistently described as "good" or "high" in aqueous solutions. For reference, a closely related monosubstituted compound, sulfo-Cyanine7 carboxylic acid, has a documented solubility of 0.10 M or 76 g/L in water.[\[10\]](#)

Property	Value	Reference(s)
Appearance	Dark green solid	[7] [8]
Molecular Formula	$C_{50}H_{53}N_2K_3O_{16}S_4$	[7] [11]
Molecular Weight	1183.51 g/mol	[7] [11]
Excitation Maximum (λ_{abs})	~778 nm	[11]
Emission Maximum (λ_{em})	~797 nm	[11]
Molar Extinction Coeff. (ϵ)	222,000 $L \cdot mol^{-1} \cdot cm^{-1}$	[11]
Fluorescence Quantum Yield	0.21	[11]
Qualitative Solubility	Good solubility in Water, DMF, DMSO	[7] [8] [11]
Reference Solubility	Soluble up to 0.10 M (76 g/L) for sulfo-Cyanine7 carboxylic acid	[10]

Key Structural Features and Properties

The chemical structure of **Sulfo-Cy7.5 dicarboxylic acid** dictates its utility. The sulfonate groups confer high aqueous solubility, while the carboxylic acid groups serve as points of attachment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm axispharm.com
- 4. lumiprobe.com [lumiprobe.com]
- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu nanopaprika.eu
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. probes.bocsci.com [probes.bocsci.com]
- 8. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop labscoop.com
- 9. medkoo.com [medkoo.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Technical Guide: Water Solubility and Application of Sulfo-Cy7.5 Dicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15137910#sulfo-cy7-5-dicarboxylic-acid-water-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com